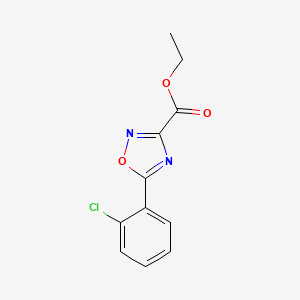

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

説明

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with an ethyl ester moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry. The 2-chlorophenyl substituent introduces electron-withdrawing effects due to the chlorine atom’s electronegativity, which may enhance the compound’s reactivity and binding affinity in biological systems. The ethyl ester group contributes to the molecule’s lipophilicity, influencing solubility and pharmacokinetic properties.

特性

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPRCJTZXZJVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups on the phenyl ring.

Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.

Hydrolysis: The corresponding carboxylic acid derivative.

科学的研究の応用

Anticancer Activity

One of the most notable applications of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is its potential as an anticancer agent. Research has demonstrated that oxadiazole derivatives exhibit potent inhibitory activities against various cancer cell lines. For instance, compounds derived from oxadiazoles have shown significant antiproliferative effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and metastasis.

Case Study: Antiproliferative Effects

A study evaluating a series of oxadiazole derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential. The structure-activity relationship (SAR) analysis suggested that modifications at the 5-position of the oxadiazole ring significantly influenced biological activity .

Inhibition of Kinases

Oxadiazoles, including Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, have been identified as inhibitors of various kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are critical in cancer progression and angiogenesis.

Data Table: Kinase Inhibition Potency

| Compound | Target Kinase | IC50 Value (nM) |

|---|---|---|

| Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | EGFR | 31 |

| Other Oxadiazole Derivative | VEGFR | 11 |

This table illustrates the potency of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate compared to other derivatives in inhibiting key kinases involved in cancer .

Antimicrobial Properties

Emerging research indicates that oxadiazole derivatives possess antimicrobial properties. Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Activity

A study tested several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .

Material Science Applications

Beyond biological applications, Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is also investigated for its utility in material science. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and as a precursor for synthesizing polymers with unique electronic properties.

Properties for Material Science

The compound's ability to form stable films and its photoluminescent properties are being explored for applications in electronic devices .

作用機序

The mechanism of action of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name (CAS No.) | Substituent at 5-Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | 2-Chlorophenyl | C₁₁H₉ClN₂O₃ | ~252.66 | Potential protease inhibitor building block; moderate lipophilicity | [15] |

| Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (1245645-77-5) | Ethyl | C₇H₁₀N₂O₃ | 170.17 | Lower molecular weight; aliphatic substituent reduces steric hindrance | [6] |

| Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | 4-Methoxyphenyl | C₁₂H₁₂N₂O₄ | 248.24 | Electron-donating methoxy group increases ring electron density | [9] |

| Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (1385696-44-5) | 2-Fluorophenyl | C₁₁H₉FN₂O₃ | 236.20 | Smaller, more electronegative substituent; may enhance metabolic stability | [15] |

| Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (158154-63-3) | tert-Butyl | C₉H₁₄N₂O₃ | 198.22 | Bulky substituent increases steric hindrance; used in agrochemical studies | [13] |

| Ethyl 5-(2-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | 2-Bromobenzyl | C₁₂H₁₀BrN₂O₃ | 309.13 | Bromine enhances halogen bonding; benzyl spacer alters geometry | [16] |

Key Differences and Implications

Substituent Electronic Effects: The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, making the oxadiazole ring more electron-deficient compared to electron-donating groups like 4-methoxyphenyl . This can enhance reactivity in nucleophilic aromatic substitution or participation in hydrogen bonding.

Steric and Lipophilicity Considerations :

- The tert-butyl substituent introduces significant steric bulk, which may hinder interactions with enzyme active sites but improve membrane permeability .

- The ethyl and chloromethyl analogs (CAS 1245645-77-5, 1009620-97-6) have lower molecular weights and reduced steric hindrance, favoring synthetic accessibility .

Biological Activity :

- The 2-chlorophenyl group is associated with enhanced binding to biological targets through halogen bonding, a feature exploited in kinase and protease inhibitors .

- Bromobenzyl derivatives () may exhibit stronger halogen interactions but face challenges in solubility due to increased hydrophobicity.

Synthetic Yields :

生物活性

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has the molecular formula and is characterized by the presence of a chlorinated phenyl group attached to an oxadiazole ring. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate with cyanogen bromide in the presence of a base such as triethylamine, carried out in an organic solvent like dichloromethane at low temperatures .

Anticancer Properties

Recent studies indicate that ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

- CEM-13 (human T acute lymphoblastic leukemia)

In vitro assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| U-937 | 1.20 | p53 modulation leading to cell cycle arrest |

| CEM-13 | 0.75 | Induction of oxidative stress |

Antimicrobial Activity

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate also shows promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound demonstrated effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate resulted in a significant decrease in cell viability (IC50 = 0.65 µM). Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspases and increased levels of p53 protein .

Case Study 2: Antimicrobial Screening

In another investigation, ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate was tested against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。